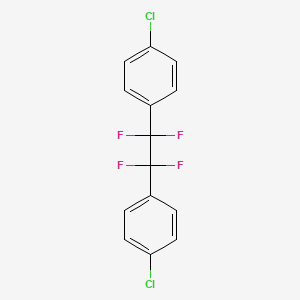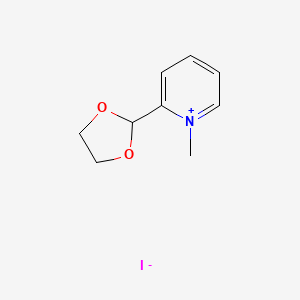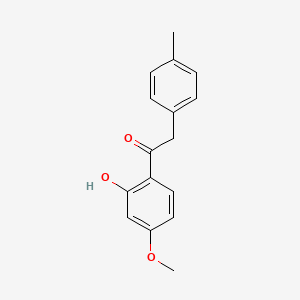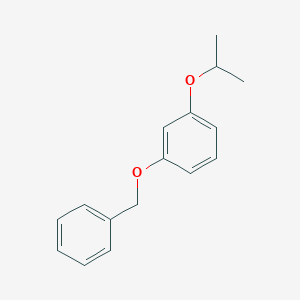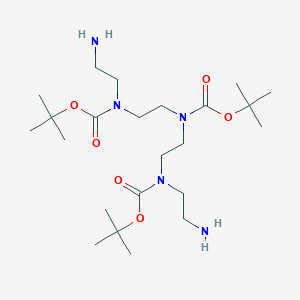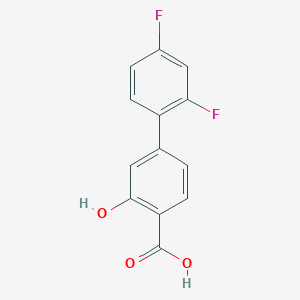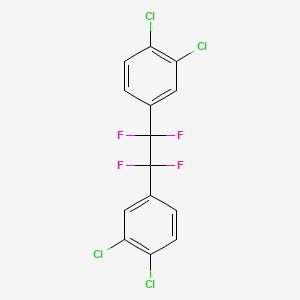
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) is a synthetic organic compound characterized by the presence of tetrafluoroethane and dichlorobenzene moieties. This compound is notable for its stability and unique chemical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) typically involves the reaction of 1,1,2,2-tetrafluoroethane with 3,4-dichlorobenzene under controlled conditions. A common method includes the use of a catalyst such as aluminum chloride (AlCl₃) to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality and consistency.
化学反应分析
Types of Reactions: 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms on the benzene rings makes it susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.
Reduction Reactions: Reduction of the compound can yield partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully dechlorinated derivatives.
科学研究应用
1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with specific chemical resistance and thermal stability properties.
作用机制
The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) involves its interaction with molecular targets through its fluorinated and chlorinated aromatic rings. These interactions can influence the compound’s binding affinity and specificity towards various enzymes and receptors. The pathways involved often include modulation of oxidative stress and inhibition of specific enzymatic activities.
相似化合物的比较
- 1,1,2,2-Tetrafluoro-1,2-diphenylethane
- 1,1,2,2-Tetrafluoro-1,2-bis(4-chlorophenyl)ethane
- 1,1,2,2-Tetrafluoro-1,2-bis(2,4-dichlorophenyl)ethane
Comparison: 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) is unique due to the specific positioning of chlorine atoms on the benzene rings, which can significantly influence its chemical reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties such as melting point, solubility, and chemical stability, making it suitable for specific applications where these properties are critical.
属性
IUPAC Name |
1,2-dichloro-4-[2-(3,4-dichlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4F4/c15-9-3-1-7(5-11(9)17)13(19,20)14(21,22)8-2-4-10(16)12(18)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFZQIJFZKXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)Cl)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
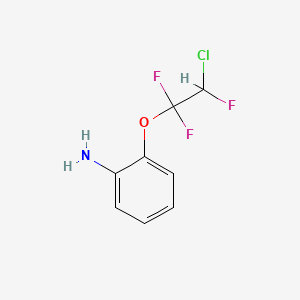
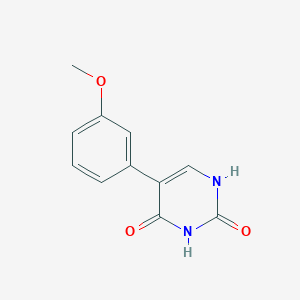
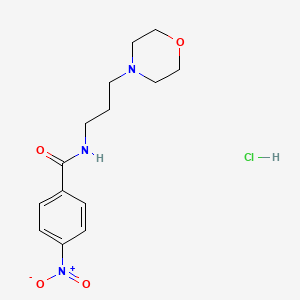
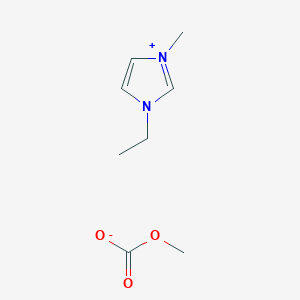
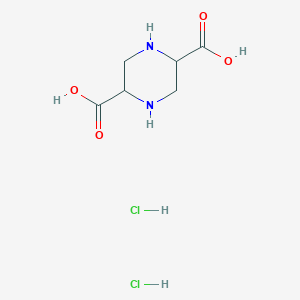

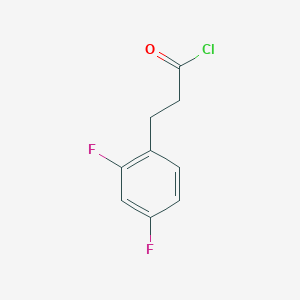
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)
